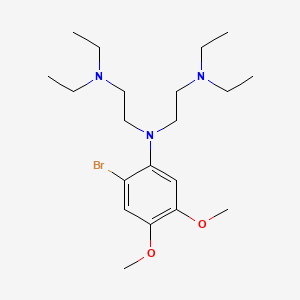
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE is a complex organic compound that features a brominated aromatic ring and a diethylenetriamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE typically involves multiple steps:
Bromination: The starting material, 4,5-dimethoxybenzene, is brominated using bromine in acetic acid to yield 2-bromo-4,5-dimethoxybenzene.
Formation of Intermediate: The brominated compound is then reacted with diethylenetriamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in drug development, particularly as a ligand for targeting specific receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes.
Wirkmechanismus
The mechanism of action of N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE involves its interaction with specific molecular targets. The brominated aromatic ring and the diethylenetriamine backbone allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE is unique due to its combination of a brominated aromatic ring and a diethylenetriamine backbone. This structure provides distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
6042-36-0 |
|---|---|
Molekularformel |
C20H36BrN3O2 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine |
InChI |
InChI=1S/C20H36BrN3O2/c1-7-22(8-2)11-13-24(14-12-23(9-3)10-4)18-16-20(26-6)19(25-5)15-17(18)21/h15-16H,7-14H2,1-6H3 |
InChI-Schlüssel |
HKEQSBHKLCETQW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(CCN(CC)CC)C1=CC(=C(C=C1Br)OC)OC |
Kanonische SMILES |
CCN(CC)CCN(CCN(CC)CC)C1=CC(=C(C=C1Br)OC)OC |
Key on ui other cas no. |
6042-36-0 |
Synonyme |
1,2-dimethoxy-4-bis(diethylaminoethyl)amino-5-bromobenzene 4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine RC 12 RC-12 RC-12 naphthalenedisulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















